molecular formula C15H19N3OS B7528485 2-Imidazo[1,5-a]pyridin-3-ylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone

2-Imidazo[1,5-a]pyridin-3-ylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone

Cat. No. B7528485
M. Wt: 289.4 g/mol
InChI Key: CERMWZHNNZNXJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Imidazo[1,5-a]pyridin-3-ylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone is a chemical compound that has been used in scientific research for various purposes. It is a novel compound that has shown potential in the field of medicinal chemistry, particularly in the development of drugs for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-Imidazo[1,5-a]pyridin-3-ylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as protein kinases, which are involved in various cellular processes. This inhibition leads to a decrease in the activity of these enzymes, which can have various effects on cellular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Imidazo[1,5-a]pyridin-3-ylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone have been studied in various cell lines and animal models. It has been shown to have anti-inflammatory and anti-cancer properties, as well as potential for the treatment of neurological disorders. It has also been shown to have effects on various signaling pathways in cells, including the PI3K/Akt pathway.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Imidazo[1,5-a]pyridin-3-ylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone in lab experiments include its novel structure, which makes it a useful tool compound for the study of enzymes and signaling pathways. It also has potential as a drug candidate for the treatment of various diseases. However, the limitations of using this compound in lab experiments include its limited availability and the need for further research to fully understand its mechanism of action.

Future Directions

There are many future directions for the study of 2-Imidazo[1,5-a]pyridin-3-ylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone. One direction is the further study of its mechanism of action and its effects on various signaling pathways in cells. Another direction is the development of drugs based on this compound for the treatment of various diseases. Additionally, the use of this compound as a tool compound for the study of enzymes and other proteins could lead to the development of new therapies for various diseases.

Synthesis Methods

The synthesis method of 2-Imidazo[1,5-a]pyridin-3-ylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone involves the reaction of 2-chloro-3-formyl-imidazo[1,5-a]pyridine with 4-methylpiperidine and thioacetic acid. The reaction takes place in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The product is then purified using column chromatography to obtain a pure compound.

Scientific Research Applications

2-Imidazo[1,5-a]pyridin-3-ylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone has been used in scientific research for various purposes, including the development of drugs for the treatment of cancer, inflammation, and neurological disorders. It has also been used as a tool compound for the study of protein kinases and other enzymes.

properties

IUPAC Name

2-imidazo[1,5-a]pyridin-3-ylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-12-5-8-17(9-6-12)14(19)11-20-15-16-10-13-4-2-3-7-18(13)15/h2-4,7,10,12H,5-6,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERMWZHNNZNXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NC=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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